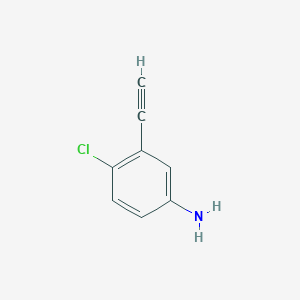

4-Chloro-3-ethynylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMDTXDORSKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302736 | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80690-66-0 | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80690-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization of 4 Chloro 3 Ethynylaniline

General Synthetic Routes and Precursor Utilization

The construction of the 4-chloro-3-ethynylaniline scaffold can be achieved through several strategic pathways, primarily involving the formation of the carbon-carbon triple bond via cross-coupling reactions or the manipulation of functional groups on a pre-existing aromatic core.

Direct synthesis of 4-chloro-3-ethynylaniline often relies on the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a powerful tool for forming a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne.

A prevalent strategy involves the coupling of a dihalogenated aniline (B41778) precursor, such as 4-chloro-3-iodoaniline, with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). The use of a silyl-protected alkyne is common to prevent side reactions and facilitate purification. The synthesis of a related compound, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), illustrates a typical Sonogashira protocol where an iodo-substituted aromatic is reacted with an ethynylaniline in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst. analis.com.my A similar approach can be envisioned for 4-chloro-3-ethynylaniline starting from an appropriately substituted haloaniline.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetallation with a copper-acetylide complex and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. analis.com.my

Table 1: Illustrative Sonogashira Reaction Conditions for Aryl Alkynylation

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| ((4-iodophenyl)ethynyl)trimethylsilane | 4-ethynylaniline (B84093) | PdCl₂(PPh₃)₂ / CuI | Water / Triethylamine | Reflux | 69% | analis.com.my |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (Pd-free) | Not specified | Air atmosphere | Very good | organic-chemistry.org |

| 4-Iodoaniline | Trimethylsilylacetylene (TMSA) | Not specified | Diethylamine / DMF | 120 °C | 66% | rsc.org |

| 4-chloro-2-iodoaniline | 1-ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Reflux | 96% | beilstein-journals.org |

Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final steps. For 4-chloro-3-ethynylaniline, this could mean coupling a 4-chloroaniline (B138754) derivative with a synthon that provides the ethynyl (B1212043) group. While more common for larger molecules like Erlotinib (B232), where 3-ethynylaniline (B136080) itself is a key precursor coupled with a complex quinazoline (B50416) moiety, the principles apply. epo.orgscielo.org.mx

A convergent approach for 4-chloro-3-ethynylaniline might involve the synthesis of a 4-chloro-3-metalated aniline (e.g., a boronic acid or organozinc derivative) which is then coupled with an ethynyl halide. However, the Sonogashira reaction, which couples a haloaniline with a terminal alkyne, is generally more direct and efficient for this specific target. mdpi.com

Direct Synthesis Approaches

Functional Group Interconversions for Target Structure Formation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of functional groups at various stages of a synthetic sequence. solubilityofthings.comscribd.commit.edu For 4-chloro-3-ethynylaniline, several FGI steps are crucial.

One key FGI is the reduction of a nitro group to an amine. A plausible synthetic route could start with the nitration of a suitable chlorobenzene (B131634) derivative to introduce a nitro group, which then acts as a precursor to the aniline. For instance, the synthesis of 4-chloro-3-trifluoromethyl aniline involves the reduction of 4-nitro-2-trifluoromethyl chlorobenzene using reagents like hydrazine (B178648) hydrate (B1144303) with an FeCl₃ catalyst. google.com A similar sequence of ethynylation of a nitro-substituted precursor followed by reduction would yield the target aniline.

Another critical FGI is the deprotection of the alkyne. Sonogashira couplings are often performed with silyl-protected alkynes, such as trimethylsilylacetylene, to enhance stability and prevent undesired homocoupling. organic-chemistry.org The synthesis of 4-Methyl-3-[2-(trimethylsilyl)ethynyl]benzenamine is an example where a trimethylsilyl (B98337) group is incorporated. evitachem.com Following the coupling reaction, the trimethylsilyl (TMS) protecting group must be removed to yield the terminal alkyne. This is typically achieved under mild basic conditions, for example, by treatment with potassium carbonate in methanol (B129727). chinesechemsoc.org

Table 2: Key Functional Group Interconversion Reactions

| Transformation | Starting Group | Target Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Reduction | Nitro (-NO₂) | Amine (-NH₂) | FeCl₃ / Hydrazine Hydrate; H₂, Pd/C | google.comarkat-usa.org |

| Deprotection | Silyl-protected Alkyne (-C≡C-TMS) | Terminal Alkyne (-C≡CH) | K₂CO₃/MeOH; TBAF | chinesechemsoc.org |

| Halogenation | Amine (-NH₂) | Halide (-Cl, -Br, -I) | Sandmeyer Reaction (NaNO₂, HCl, CuCl) | vanderbilt.edu |

| Hydrolysis | Nitrile (-C≡N) | Carboxylic Acid (-COOH) | H₃O⁺, heat | vanderbilt.edu |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to developing efficient, scalable, and cost-effective synthetic processes. The selection of solvents, temperature, and pressure can significantly influence reaction kinetics, yield, and the impurity profile.

The choice of solvent is critical as it can affect reactant solubility, stabilize transition states, and influence reaction rates. In syntheses related to substituted anilines and heterocycles, a variety of solvents are employed.

For nucleophilic aromatic substitution reactions, which are mechanistically related to the coupling steps in some syntheses, polar aprotic solvents like dimethylformamide (DMF) are often preferred as they can dissolve reactants and stabilize charged intermediates. In the synthesis of Erlotinib from 3-ethynylaniline, solvents such as isopropanol (B130326) (IPA), DMF, and mixtures including pyridine (B92270) or tetrahydrofuran (B95107) (THF) have been documented. google.comijacskros.com

A study on the acid-catalyzed amination of 4-chloropyrrolopyrimidine with aniline demonstrated that the reaction rate was highest in water compared to alcoholic solvents like methanol (MeOH), ethanol (B145695) (EtOH), and 2-propanol (2-PrOH), or DMF. nih.govacs.orgpreprints.org The higher rate in polar solvents like water can be attributed to their ability to stabilize a polar transition state. acs.orgpreprints.org However, the choice of solvent must also consider potential side reactions; for example, using methanol as a solvent in some reactions led to solvolysis byproducts. acs.org In Sonogashira couplings, greener approaches have utilized water as a co-solvent with a base like triethylamine. analis.com.myanalis.com.my

Table 3: Effect of Solvent on Reaction Rate/Yield in a Model Amination Reaction

| Solvent | Relative Reaction Rate/Yield | Observation | Reference |

|---|---|---|---|

| Water | Highest Rate | Considered a practical and green solvent. | nih.govacs.org |

| Methanol (MeOH) | High Rate | Some solvolysis (5%) observed as a side reaction. | acs.org |

| Ethanol (EtOH) | High Rate | No solvolysis noted. | acs.org |

| 2-Propanol (2-PrOH) | Moderate Rate | Initial rate similar to MeOH/EtOH. | nih.govacs.org |

| Dimethylformamide (DMF) | Lower Rate | Commonly used but slower in this specific model system. | nih.govacs.org |

Temperature is a key parameter for controlling reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or cause degradation of starting materials or products. google.com For instance, in the synthesis of Erlotinib, reactions are often conducted at elevated temperatures, such as 80 °C or under reflux, to drive the reaction to completion. google.com One modified synthesis of Erlotinib was conducted at a milder 40 °C in an aqueous medium, which can be beneficial for sensitive substrates. nih.gov

Studies on hydrochlorination of ethynylpyridines show a strong temperature dependence, with the reaction not proceeding at room temperature but occurring at 60 °C, with faster conversion at 100 °C. acs.org Similarly, Sonogashira couplings often require heating, with temperatures around 100-120 °C being common, especially for less reactive aryl halides like chlorides or bromides. rsc.orgacs.org

Pressure is less commonly a critical variable for these types of solution-phase reactions unless gaseous reagents are involved or when reactions are performed above the solvent's boiling point in a sealed vessel. For most laboratory and industrial syntheses of compounds like 4-chloro-3-ethynylaniline, reactions are typically run at atmospheric pressure. researchgate.net

Catalytic System Development and Efficiency

The efficiency of the Sonogashira coupling for producing 4-chloro-3-ethynylaniline is critically dependent on the catalytic system. The reaction traditionally employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgrsc.org

Palladium Catalysts: The primary catalyst is a zerovalent palladium complex. wikipedia.org Common examples include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The Pd(II) catalysts are reduced in situ to the active Pd(0) species by other components in the reaction mixture, such as an amine or a phosphine (B1218219) ligand. wikipedia.org Development in this area has led to the use of palladium complexes with different ligands to enhance stability and efficiency. These include bidentate phosphine ligands like dppe and dppp, and N-heterocyclic carbene (NHC) palladium complexes, which can be effective for copper-free reactions. wikipedia.orglibretexts.org

The development of highly efficient, air-stable organopalladium catalysts has enabled these reactions to be performed under ambient atmospheric conditions, simplifying the industrial-scale process which formally required deaerated conditions. wikipedia.org The choice of catalyst and reaction conditions is tailored to the specific substrates, balancing reaction time, temperature, and catalyst loading to achieve high yields and selectivity. researchgate.net For instance, some modern catalyst systems can achieve good to high yields with very low catalyst loading (e.g., 0.02 mol %). libretexts.org

Table 1: Overview of Catalytic Systems for Sonogashira Coupling This table provides a generalized overview of components used in Sonogashira reactions, which are applicable to the synthesis of 4-Chloro-3-ethynylaniline.

| Catalyst Type | Examples | Co-Catalyst | Typical Base | Key Features |

|---|---|---|---|---|

| Palladium-Phosphine Complexes | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂], [Pd(dppf)Cl₂] | CuI | Triethylamine, Diethylamine | Classic, widely used system. wikipedia.orglibretexts.org |

| Palladium-Nitrogen Complexes | Bis-imidazolyl-derived Pd complex | None (Copper-free) | Piperidine | Effective at very low catalyst loadings. libretexts.org |

| N-Heterocyclic Carbene (NHC) Palladium Complexes | NHC-derived catalysts | CuI or None | Triethylamine, Pyrrolidine | Can be used for both copper-catalyzed and copper-free systems. libretexts.org |

| Copper-based Systems | CuI with ligands (e.g., ethylenediamine, PPh₃) | None (Palladium-free) | K₂CO₃ | Lower cost and less toxic alternative to palladium. rsc.org |

Purification and Isolation Methodologies for High-Purity Material

Following the synthesis, obtaining high-purity 4-chloro-3-ethynylaniline is crucial, especially for its use in pharmaceutical applications where even trace impurities can be a concern. ijacskros.com The primary methods for purification are crystallization and column chromatography. google.com

Crystallization and Recrystallization: Crystallization from a suitable solvent or solvent mixture is a common and effective method for purifying the final product. The crude product obtained after the reaction work-up is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Solvents reported for the purification of related aniline derivatives or in subsequent reaction steps involving this compound include isopropanol, ethanol, and methylethylketone. epo.orggoogle.com The choice of solvent is critical and is optimized to maximize recovery of the pure product while effectively removing specific impurities.

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography is employed. google.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. google.com A solvent system (eluent), such as a mixture of acetone (B3395972) and hexane, is passed through the column to carry the components at different rates. google.com The fractions containing the pure product are collected and the solvent is evaporated.

Purity Analysis: The purity of 4-chloro-3-ethynylaniline is rigorously monitored throughout the process. High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the completion of the reaction and the purity of the final product, with results often showing purity levels of 100.0% by HPLC area. google.comgoogle.com For detecting and quantifying potential genotoxic impurities, more sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized. ijacskros.com This ensures that the final isolated material meets the stringent quality requirements for its intended application. ijacskros.com

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Ethynylaniline

Nucleophilic Aromatic Substitution Reactions Involving the Chloro and Anilino Moieties

The aniline (B41778) group in 4-chloro-3-ethynylaniline can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly exploited in the synthesis of heterocyclic compounds with pharmaceutical importance. For instance, the aniline nitrogen can displace a leaving group, such as a chlorine atom, on an electron-deficient aromatic or heteroaromatic ring. mdpi.com This type of reaction is a cornerstone in the synthesis of various kinase inhibitors.

The chloro group on the 4-chloro-3-ethynylaniline ring can also be the site of nucleophilic attack, although this is generally less favorable unless the ring is further activated by strongly electron-withdrawing groups. masterorganicchemistry.com In many synthetic applications, the aniline moiety's nucleophilicity is harnessed while the chloro substituent remains intact, serving as a key feature of the final product or a handle for subsequent transformations.

A notable application of the aniline's nucleophilicity is in the synthesis of quinazoline (B50416) derivatives. The reaction of 4-chloro-3-ethynylaniline with substituted 4-chloroquinazolines proceeds via nucleophilic aromatic substitution, where the anilino group displaces the C4-chloro substituent of the quinazoline ring. mdpi.com This reaction is often carried out in a polar protic solvent like isopropanol (B130326) and may be promoted by an acid catalyst. acs.org The rate and efficiency of these reactions can be influenced by the electronic properties of the substituents on both reacting partners. acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | 3-Ethynylaniline (B136080) | K₂CO₃, acetone (B3395972), reflux | 4-(3-Ethynylphenylamino)-6,7-dimethoxyquinazoline | 85 |

| 4-Chloro-7-methoxy-6-nitroquinazoline | 3-Ethynylaniline | i-PrOH, 80°C, 24 hr | N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine | 81 |

Note: The table references reactions with 3-ethynylaniline, a closely related compound, illustrating the typical reactivity of the anilino group in such transformations.

Alkynyl Group Reactivity in Carbon-Carbon Bond Forming Reactions

The terminal ethynyl (B1212043) group of 4-chloro-3-ethynylaniline is a highly versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions. These transformations are pivotal for constructing more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org The ethynyl group of 4-chloro-3-ethynylaniline can react with various organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. chemrxiv.orgcsic.es This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org

The standard procedure often involves a copper(II) salt, such as CuSO₄·5H₂O, which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. beilstein-journals.org The reaction can be performed in various solvents, including aqueous mixtures. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of 4-chloro-3-ethynylaniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

This reaction is instrumental in the synthesis of unsymmetrical diarylacetylenes and other conjugated systems. For instance, coupling 4-chloro-3-ethynylaniline with a different aryl halide would yield a product with two distinct substituted phenyl rings connected by an acetylene (B1199291) linker. The reaction conditions are generally mild and can tolerate a variety of functional groups. wikipedia.orgnih.gov

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Amine (e.g., triethylamine, diisopropylamine) |

| Solvent | THF, DMF, Toluene |

This table provides a general overview of the components used in Sonogashira coupling reactions. wikipedia.orglibretexts.orgorganic-chemistry.org

Multi-Component Coupling Reactions (e.g., A3-Coupling)

The A3 coupling (Aldehyde-Alkyne-Amine coupling) is a three-component reaction that produces propargylamines. libretexts.orgwikipedia.org In this reaction, a terminal alkyne, an aldehyde, and a primary or secondary amine are coupled in the presence of a metal catalyst, often a copper or ruthenium species. wikipedia.orgmdpi.com The ethynyl group of 4-chloro-3-ethynylaniline can participate as the alkyne component in this transformation.

This one-pot reaction is highly atom-economical and allows for the rapid construction of complex molecules from simple starting materials. libretexts.org The resulting propargylamine (B41283) products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and biologically active compounds. ajgreenchem.com

Electrophilic Aromatic Substitution Pathways on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of 4-chloro-3-ethynylaniline are influenced by the directing effects of the existing substituents: the chloro, amino, and ethynyl groups. masterorganicchemistry.com The amino group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The ethynyl group is a deactivating group and is meta-directing.

The interplay of these directing effects determines the position of substitution for an incoming electrophile. libretexts.orgpressbooks.pub Generally, the powerful activating and directing effect of the amino group will dominate, favoring substitution at the positions ortho and para to it (positions 2 and 6, and position 5 respectively). However, steric hindrance from the adjacent ethynyl group at position 3 may disfavor substitution at position 2. Therefore, electrophilic attack is most likely to occur at position 5 or 6.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific reaction conditions, including the nature of the electrophile and the catalyst used, will determine the outcome of the reaction. libretexts.org

Transformations of the Primary Amine Functional Group

The primary amine group of 4-chloro-3-ethynylaniline can undergo a variety of chemical transformations. These include diazotization followed by substitution (Sandmeyer-type reactions), acylation to form amides, and alkylation to form secondary or tertiary amines.

In a notable transformation, the primary amine can participate in a [4+1] annulation reaction with in situ generated azoalkenes to form 1-substituted 1,2,3-triazoles. rhhz.netsci-hub.se This method provides an alternative route to triazole synthesis that does not involve the alkyne functionality. rhhz.net

Furthermore, the amine group can be silylated. For example, reaction with bis(trimethylsilyl)acetylene (B126346) in the presence of KHMDS can lead to N-silylation. rsc.org This can be a useful protecting group strategy or a means to modify the electronic properties of the molecule.

Thermal Polymerization and Crosslinking Studies of the Ethynyl Moiety

The terminal ethynyl group on the 4-Chloro-3-ethynylaniline molecule is a reactive moiety that can undergo thermal polymerization and crosslinking. While specific studies on the thermal behavior of 4-Chloro-3-ethynylaniline are not extensively documented in publicly available research, the reactivity of the ethynyl group in analogous aromatic compounds provides a strong basis for understanding its potential transformations. Thermal treatment of polymers containing ethynyl groups is a known method for inducing crosslinking, which can significantly enhance the thermal and mechanical properties of the resulting material. kpi.ua

Research on similar molecules, such as ethynyl-terminated polyimides, has shown that the ethynyl groups can undergo complex reactions at elevated temperatures, leading to the formation of a crosslinked network. kpi.ua This process typically occurs without the release of volatile byproducts. kpi.ua The crosslinking of ethynyl-containing polymers is generally an irreversible reaction that results in the formation of new conjugated structures. researchgate.net

Studies on various N-arylitaconimide monomers have demonstrated that thermal polymerization can lead to cross-linked resins that are insoluble in common solvents like DMF. researchgate.net For instance, thermal polymerization of these monomers at 180°C resulted in the formation of such cross-linked structures. researchgate.net

The thermal properties of polymers derived from substituted anilines have been a subject of investigation. For example, poly(2-chloroaniline) has been synthesized and its thermal stability has been studied, indicating that halogenated polyanilines possess adequate thermal stability. researchgate.net The thermal degradation of such polymers often occurs in multiple stages, involving the loss of dopants and the decomposition of the polymer backbone. researchgate.net

In the context of other ethynyl-substituted aromatic compounds, differential scanning calorimetry (DSC) has been employed to study the thermal crosslinking behavior. For polymers containing ethynyl groups, an exothermic peak in the DSC thermogram is often observed during the first heating cycle, which is attributed to the crosslinking reactions of the ethynyl moieties. rsc.org This exotherm is typically irreversible and does not appear in subsequent heating scans. rsc.org For some poly(phenylacetylene) derivatives, this exothermic process, which can be due to cis-trans isomerization or cross-linking, occurs at temperatures between 160–170 °C. rsc.org

The introduction of substituents on the aromatic ring can influence the crosslinking process. It has been observed that sterically bulky substituents may hinder the crosslinking reaction and affect the decomposition temperature of the resulting polymers. researchgate.net

Based on these findings from related compounds, it can be inferred that 4-Chloro-3-ethynylaniline would likely undergo thermal polymerization and crosslinking upon heating. The process would involve the reaction of the ethynyl groups, leading to a more thermally stable, crosslinked polymer network. The presence of the chlorine atom on the aniline ring could influence the reactivity of the ethynyl group and the thermal stability of the final polymer.

Table of Inferred Thermal Properties and Reactions:

| Property | Inferred Characteristic for 4-Chloro-3-ethynylaniline | Basis from Analogous Compounds |

| Thermal Crosslinking | The ethynyl group is expected to undergo thermal crosslinking upon heating. | Ethynyl-containing polymers are known to thermally crosslink. kpi.ua |

| Crosslinking Temperature | Crosslinking is likely to initiate at elevated temperatures, potentially around 140-180°C or higher. | Crosslinking of similar acetylene-containing polymers starts around 140°C. researchgate.net |

| Reaction Byproducts | The crosslinking reaction is anticipated to proceed without the release of small molecules. | Thermal crosslinking of ethynyl-containing polymers is known to be an addition reaction. kpi.ua |

| Resulting Polymer | The product would be an insoluble, crosslinked polymer network. | Thermal polymerization of related monomers yields insoluble products. researchgate.net |

| Thermal Stability | The resulting crosslinked polymer is expected to exhibit enhanced thermal stability. | Crosslinking generally improves the thermal stability of polymers. kpi.ua |

Advanced Analytical Characterization Techniques for 4 Chloro 3 Ethynylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number, environment, and splitting of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 4-Chloro-3-ethynylaniline, distinct signals corresponding to the aromatic protons and the ethynyl (B1212043) proton are observed. For instance, in a CDCl₃ solvent, the aromatic protons typically appear as multiplets in the range of δ 6.7-7.3 ppm. The ethynyl proton signal is also discernible in the spectrum.

Detailed ¹H NMR data for a related derivative, 2-((4-chlorophenyl)ethynyl)aniline, shows signals at δ 8.04 (s, 1H), 7.71 - 7.62 (m, 3H), 7.59 (d, J = 7.8 Hz, 2H), 7.46 (s, 2H), 7.35 (s, 1H), 7.30 (d, J = 5.3 Hz, 1H), 7.10 (t, J = 7.3 Hz, 1H), 6.89 (s, 1H), 6.66 (s, 1H), and 6.04 (s, 1H). amazonaws.com Another derivative, 2-((4-chloro-3-fluorophenyl)ethynyl)aniline, displays signals at δ 8.05 (s, 1H), 7.67 (s, 3H), 7.60 (d, J = 7.8 Hz, 2H), 7.31 (s, 3H), 7.12 (s, 1H), 6.91 (s, 1H), 6.66 (s, 1H), and 6.02 (s, 1H). amazonaws.com

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 4-Chloro-3-ethynylaniline | CDCl₃ | ~6.7-7.3 (m, aromatic H), ~3.0 (s, ethynyl H), ~4.0 (br s, NH₂) |

| 2-((4-chlorophenyl)ethynyl)aniline | CDCl₃ | 8.04 (s, 1H), 7.71 - 7.62 (m, 3H), 7.59 (d, J = 7.8 Hz, 2H), 7.46 (s, 2H), 7.35 (s, 1H), 7.30 (d, J = 5.3 Hz, 1H), 7.10 (t, J = 7.3 Hz, 1H), 6.89 (s, 1H), 6.66 (s, 1H), 6.04 (s, 1H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Chloro-3-ethynylaniline gives rise to a distinct signal. The aromatic carbons resonate in the downfield region, typically between δ 110 and 150 ppm. The ethynyl carbons have characteristic chemical shifts, with the terminal alkyne carbon appearing at a different field than the substituted one.

For example, the ¹³C NMR spectrum of a similar compound, 4-chloro-2-((trimethylsilyl)ethynyl)aniline, in CDCl₃ shows peaks at δ 147.6, 143.7, 130.0, 125.4, 113.4, and 109.8. rsc.org Another related structure, 4-Chloro-3-nitroaniline, has been characterized with ¹³C NMR signals at δ 151.28, 149.46, 121.84, 118.14, 113.23, 112.84, and 111.88 in DMSO-d₆. rsc.org

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 4-Chloro-3-ethynylaniline | CDCl₃ | ~145.9 (C-NH₂), ~132.2 (C-Cl), ~119.3 (aromatic CH), ~114.9 (aromatic CH), ~110.9 (aromatic C), ~83 (ethynyl C-H), ~80 (ethynyl C-Ar) |

| 4-chloro-2-((trimethylsilyl)ethynyl)aniline | CDCl₃ | 147.6, 143.7, 130.0, 125.4, 113.4, 109.8 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edulibretexts.org This is particularly useful for distinguishing between the different aromatic C-H groups in 4-Chloro-3-ethynylaniline.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edulibretexts.org This technique is invaluable for establishing the connectivity between different parts of the molecule, for instance, by showing correlations from the ethynyl proton to the aromatic carbons, confirming the position of the ethynyl group on the aniline (B41778) ring. The structures of novel complex compounds are often determined by such 2D NMR spectra. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For 4-Chloro-3-ethynylaniline (C₈H₆ClN), HRMS would be used to confirm the presence of one chlorine atom by observing the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) and to obtain a highly accurate mass measurement that corresponds to the calculated exact mass. HRMS data is frequently reported for the characterization of novel synthesized compounds. amazonaws.comunimi.it

Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govlcms.cz This method is particularly useful for determining the purity of 4-Chloro-3-ethynylaniline and for quantifying it, even at very low concentrations.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable for identifying functional groups and obtaining a unique molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For 4-Chloro-3-ethynylaniline, the FTIR spectrum is defined by the vibrations of its key structural components: the aniline group (N-H), the terminal alkyne (C≡C-H), the chloro-substituted benzene (B151609) ring (C-Cl, C=C, C-H), and the carbon-nitrogen bond (C-N).

The analysis of related molecules provides a strong basis for assigning the expected vibrational bands for 4-Chloro-3-ethynylaniline. For instance, the spectrum of 3-ethynylaniline (B136080) (m-aminophenylacetylene) offers characteristic frequencies for the ethynyl and amino groups. chemscene.com Similarly, data from 4-chloroaniline (B138754) provides reference points for vibrations involving the chlorinated ring. analis.com.myrsc.org

Key expected vibrational frequencies in the FTIR spectrum include:

N-H Stretching: The aniline moiety will exhibit symmetric and asymmetric stretching vibrations for the N-H bonds, typically appearing in the 3300-3500 cm⁻¹ region.

≡C-H Stretching: The terminal alkyne group is characterized by a sharp, distinct absorption band for the ≡C-H stretch, generally found around 3300 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond stretch is expected as a weaker absorption in the 2100-2140 cm⁻¹ range. chemicalbook.com

Aromatic C=C Stretching: The benzene ring will show several absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be found in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Alkyne (-C≡C-H) | ≡C-H Stretch | ~3300 |

| Alkyne (-C≡C-H) | C≡C Stretch | 2100 - 2140 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aniline (C-N) | C-N Stretch | 1250 - 1360 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 600 - 800 |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light from a laser source. chemicalbook.com While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds, making it an excellent tool for characterizing the C≡C triple bond and the aromatic ring structure of 4-Chloro-3-ethynylaniline. The resulting spectrum serves as a unique molecular fingerprint.

Studies on the isomeric 4-ethynylaniline (B84093) provide valuable comparative data. In the Raman spectrum of 4-ethynylaniline, a key vibration corresponding to the shear motion of the –NH₂ group is observed around 1616 cm⁻¹. The ethynyl group (C≡C) also produces a strong and characteristic signal. In surface-enhanced Raman spectroscopy (SERS) studies of 4-ethynylaniline, characteristic peaks appear at 1138 cm⁻¹, 1390 cm⁻¹, and 1432 cm⁻¹. google.com For derivatives like 4-[(Trimethylsilyl) ethynyl] aniline, a distinct Raman scattering peak due to the C≡C bond stretch is noted around 1998 cm⁻¹, a region often free from interference from other biomolecules. bohrium.com

The expected Raman spectrum for 4-Chloro-3-ethynylaniline would prominently feature:

C≡C Stretching: A strong, sharp peak in the 1900-2200 cm⁻¹ region, characteristic of the alkyne group.

Aromatic Ring Vibrations: Multiple bands in the 800-1650 cm⁻¹ range, including ring breathing and C-H bending modes, which provide a detailed fingerprint of the substituted benzene ring.

Aniline Group Vibrations: Peaks corresponding to C-N stretching and NH₂ bending modes.

C-Cl Vibration: A signal in the lower frequency range, typically below 800 cm⁻¹.

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Alkyne (-C≡C-H) | C≡C Stretch | 1900 - 2200 |

| Aniline (-NH₂) | -NH₂ Shear/Bending | ~1616 |

| Aromatic Ring | Ring Breathing & C=C Stretch | 1300 - 1650 |

| Aromatic Ring | C-H Bending | 800 - 1200 |

| Aryl Halide (C-Cl) | C-Cl Stretch | < 800 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Thermal Analysis Methods

Thermal analysis techniques are crucial for determining the thermal stability, melting point, and decomposition behavior of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For a pure crystalline solid, DSC would show a sharp endothermic peak corresponding to its melting point. The energy associated with this peak (enthalpy of fusion) can also be quantified.

A typical DSC analysis of 4-Chloro-3-ethynylaniline would be expected to reveal its melting point and could be used to study the energetics of its polymerization or decomposition reactions.

| Thermal Event | Peak Type | Information Gained |

|---|---|---|

| Melting | Endothermic | Melting Point, Purity Assessment |

| Crystallization | Exothermic | Crystallization Temperature, Amorphous/Crystalline Content |

| Decomposition | Exothermic/Endothermic | Onset of Decomposition, Reaction Energetics |

| Polymorphic Transition | Endothermic/Exothermic | Phase Transition Temperature and Enthalpy |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability of a compound, identifying its decomposition temperature, and analyzing its composition (e.g., presence of solvents or hydrates). The TGA of polymers derived from substituted anilines and phenylacetylenes shows that thermal degradation often occurs in multiple stages. chemicalbook.com

For a molecule like 4-Chloro-3-ethynylaniline, a TGA thermogram would typically show a stable mass until the onset of thermal decomposition. The temperature at which significant weight loss begins is a key indicator of its thermal stability. In studies of polymers made from 3-ethynylaniline, TGA is used to characterize the crosslinking behavior and thermal stability of the resulting polyimide. Similarly, TGA has been used to study the thermal behavior of multi-walled carbon nanotubes functionalized with 4-ethynylaniline. google.com The analysis of various poly(phenylacetylene) derivatives by TGA reveals that exothermic reactions like cis-trans isomerization or cross-linking can occur before major thermal decomposition.

A TGA of 4-Chloro-3-ethynylaniline would provide critical data on its upper-temperature limit for handling and processing and could reveal multi-step degradation pathways, possibly involving the loss of the ethynyl group followed by the breakdown of the aromatic core.

| Temperature Range | Observed Event | Interpretation |

|---|---|---|

| Low Temperature (< 150°C) | Initial Mass Loss | Loss of volatile components (e.g., residual solvent, adsorbed water). |

| Intermediate to High Temperature | Major Mass Loss Step(s) | Decomposition of the compound. The onset temperature indicates thermal stability. Multiple steps suggest a complex degradation mechanism. |

| High Temperature (> 600°C) | Residual Mass | Formation of stable carbonaceous residue (char). |

Theoretical and Computational Chemistry Investigations of 4 Chloro 3 Ethynylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and optimized geometry of molecules. For derivatives of aniline (B41778) and similar compounds, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are instrumental in predicting molecular structure and behavior. analis.com.mymalayajournal.organalis.com.myresearchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactions, as it focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orglibretexts.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orglew.ro For instance, in related aniline derivatives, the presence of electron-donating or withdrawing groups can significantly alter this energy gap. In the case of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), a related compound, the HOMO-LUMO gap was calculated to be 3.7087 eV, indicating a high sensitivity for electronic alterations. analis.com.myanalis.com.my The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting capability. taylorandfrancis.com The distribution of electron density in these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Global Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Softness)

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netarxiv.orgsciepub.com These descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. A higher chemical potential suggests a greater tendency to donate electrons. For TEPEA, the chemical potential was calculated to be -3.6111 eV. analis.com.myanalis.com.my

Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. analis.com.myresearchgate.net The hardness for TEPEA was found to be 1.8544 eV. analis.com.myanalis.com.my

Softness (S): The reciprocal of hardness, softness indicates the ease of electron cloud polarization. A higher softness value implies greater reactivity. analis.com.myresearchgate.net For TEPEA, the softness was 0.2696 e-1V-1. analis.com.myanalis.com.my

These descriptors collectively offer a comprehensive picture of the molecule's stability and reactivity profile. researchgate.net

| Descriptor | Value for TEPEA | Reference |

| Chemical Potential (μ) | -3.6111 eV | analis.com.myanalis.com.my |

| Hardness (η) | 1.8544 eV | analis.com.myanalis.com.my |

| Softness (S) | 0.2696 e-1V-1 | analis.com.myanalis.com.my |

Prediction of Vibrational Modes and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which can then be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net For aniline derivatives, specific vibrational modes can be assigned to different functional groups. For example, the C-Cl stretching vibration in chlorinated aromatic compounds typically appears in the 550-850 cm⁻¹ region. researchgate.net DFT calculations can help in the precise assignment of these vibrational bands, providing a deeper understanding of the molecular structure.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. researchgate.netresearchgate.netmdpi.com The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. researchgate.net Computational chemistry plays a vital role in predicting the NLO response of new materials.

Key parameters for NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). analis.com.myanalis.com.my Molecules with large dipole moments and hyperpolarizability values are considered good candidates for NLO applications. For the related compound TEPEA, these values were calculated to be:

Dipole Moment (μ): 3.3920 Debye

Linear Polarizability (α): 50.4634 × 10⁻²⁴ esu

First-Order Hyperpolarizability (β): 229.6688 × 10⁻³⁰ esu

These significant values suggest that TEPEA has promising NLO properties. analis.com.myanalis.com.my The presence of π-conjugated systems and donor-acceptor groups in a molecule can enhance its NLO response. researchgate.net

Mechanistic Studies of Chemical Transformations via Transition State Analysis

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can map out the reaction pathway and understand the factors that control selectivity.

Applications of 4 Chloro 3 Ethynylaniline in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

4-Chloro-3-ethynylaniline serves as a crucial and versatile building block in the field of advanced organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic aniline (B41778) moiety and a reactive terminal alkyne group, allows for sequential and diverse chemical transformations. This dual reactivity is instrumental in the construction of complex molecular frameworks that are often the core of pharmacologically active compounds and advanced materials.

The aniline portion of the molecule readily participates in nucleophilic substitution and coupling reactions, while the ethynyl (B1212043) group is a key player in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. chemicalbook.com Notably, the terminal alkyne is amenable to Sonogashira coupling, click chemistry (specifically copper-catalyzed azide-alkyne cycloaddition), and other metal-catalyzed transformations. frontiersin.organalis.com.my This reactivity allows for the strategic introduction of diverse substituents and the extension of the molecular scaffold.

The presence of the chloro substituent on the aniline ring further enhances its utility by providing an additional site for modification or for influencing the electronic properties and reactivity of the molecule. This trifecta of reactive sites—the amino group, the ethynyl group, and the chloro-substituted aromatic ring—makes 4-chloro-3-ethynylaniline a highly valuable precursor for creating libraries of complex molecules for screening in drug discovery and materials science. sigmaaldrich.com

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. nih.gov 4-Chloro-3-ethynylaniline is a particularly important precursor in the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.com

Synthesis of Substituted Quinazoline (B50416) Cores

Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govarkat-usa.org 4-Chloro-3-ethynylaniline is extensively used in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known to be potent kinase inhibitors. ijcce.ac.iramazonaws.com

In a typical synthetic route, the aniline nitrogen of 4-chloro-3-ethynylaniline acts as a nucleophile, displacing a leaving group (commonly a chlorine atom) at the C-4 position of a quinazoline ring system. arkat-usa.orgijcce.ac.ir This reaction, a form of nucleophilic aromatic substitution (SNAr), is a key step in the synthesis of several important pharmaceutical compounds. For instance, it is a crucial transformation in the synthesis of kinase inhibitors where the 4-(3-ethynylphenyl)amino moiety is essential for binding to the target enzyme. amazonaws.comgoogle.com The reaction is often carried out in a suitable solvent like isopropanol (B130326), sometimes under reflux or microwave irradiation to facilitate the reaction. ijcce.ac.irgoogle.com

| Reactant 1 | Reactant 2 | Conditions | Product | Application |

| 4-Chloro-7-fluoro-6-nitroquinazoline | 4-Chloro-3-ethynylaniline | Isopropanol, TEA | N-(4-Chloro-3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine | Intermediate for kinase inhibitors |

| 4-Chloroquinazoline derivative | 4-Chloro-3-ethynylaniline | i-PrOH, Reflux | 4-Anilinoquinazoline derivative | Kinase Inhibitor Synthesis |

Construction of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines are another class of bicyclic heterocycles with significant biological activity, often explored as kinase inhibitors in oncology research. google.com The synthesis of substituted pyrrolopyrimidine derivatives can be achieved using 4-chloro-3-ethynylaniline as a key reactant.

Similar to the synthesis of quinazolines, the primary synthetic strategy involves the nucleophilic substitution of a halogen at the C-4 position of the pyrrolo[2,3-d]pyrimidine scaffold with 4-chloro-3-ethynylaniline. acs.org This reaction is typically acid-catalyzed and can be performed in various solvents, with water showing promise as a green and efficient medium. acs.org The resulting N-(4-chloro-3-ethynylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a versatile intermediate for further functionalization, particularly through reactions involving the ethynyl group to build more complex and potent bioactive molecules. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Ethynylaniline (B136080) (analogous reaction) | HCl, Water | N-(3-Ethynylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | acs.org |

| 4-Chloropyrrolopyrimidine | Various anilines | Acidic conditions | 4-Anilino-pyrrolopyrimidine | acs.org |

Formation of Triazole and Imidazole (B134444) Scaffolds

The terminal alkyne functionality of 4-chloro-3-ethynylaniline is perfectly suited for the construction of triazole rings via the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org This reaction is highly efficient and regioselective, providing a straightforward method for linking the 4-chloro-3-ethynylphenyl moiety to other molecular fragments bearing an azide (B81097) group. This strategy has been employed to synthesize complex molecules, including derivatives of the kinase inhibitor erlotinib (B232), where a triazole ring is introduced to explore new structure-activity relationships. frontiersin.org

The synthesis of imidazole-containing structures can also be approached using derivatives of 4-chloro-3-ethynylaniline. While direct cyclization methods are less common, the ethynyl and amino groups can be incorporated into multi-step synthetic sequences that ultimately lead to the formation of imidazole rings, often as part of a larger, fused heterocyclic system. researchgate.net The versatility of both the triazole and imidazole scaffolds in medicinal chemistry makes their synthesis from 4-chloro-3-ethynylaniline a valuable strategy. nih.govnih.gov

| Reaction Type | Reactants | Catalyst | Product Scaffold | Application |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Erlotinib (containing the ethynylphenyl group) and various azides | Copper(I) | 1,2,3-Triazole linked quinazoline | Antitumor agent development |

| Multicomponent Reaction | Azide-containing benzaldehydes and propargylamines | None (uncatalyzed) | Bis-1,2,3-triazole framework | Novel scaffold synthesis |

Development of Specialty Chemicals and Research Reagents

Design and Synthesis of Molecular Probes for Chemical Research

Molecular probes are essential tools for studying biological processes, allowing researchers to visualize, track, or perturb the function of specific biomolecules. embl.orgljmu.ac.uk 4-Chloro-3-ethynylaniline can be incorporated into the design of such probes. The ethynyl group is particularly useful as a "handle" for attaching reporter groups, such as fluorophores or affinity tags, via click chemistry. ljmu.ac.uk

For example, a biologically active scaffold derived from 4-chloro-3-ethynylaniline can be modified by attaching a fluorescent dye to the alkyne. This creates a fluorescent probe that retains the biological activity of the parent molecule, enabling researchers to study its localization and interactions within cells using fluorescence microscopy. bohrium.com This approach has been utilized in the development of probes to investigate the mechanisms of action of kinase inhibitors and other therapeutic agents. researchgate.net

Integration of 4 Chloro 3 Ethynylaniline in Materials Science and Polymer Chemistry

Monomer for Conjugated Polymers and Oligomers

4-Chloro-3-ethynylaniline serves as a crucial monomer in the synthesis of conjugated polymers and oligomers, which are characterized by alternating single and multiple bonds along the polymer backbone. This conjugation leads to delocalized π-electron systems, imparting unique electronic and optical properties to the resulting materials.

Synthesis of Poly(aryleneethynylene)s

Poly(aryleneethynylene)s (PAEs) are a prominent class of conjugated polymers known for their applications in organic electronics. The Sonogashira cross-coupling reaction is a primary method for synthesizing PAEs, and it typically involves the palladium-catalyzed reaction between a dihaloaromatic compound and a diethynyl aromatic compound. sci-hub.se 4-Chloro-3-ethynylaniline can be utilized as a monomer in these reactions, contributing its chloro and ethynyl (B1212043) functionalities to the growing polymer chain. sci-hub.se The synthesis of PAEs often employs catalysts like palladium-phosphine complexes in the presence of a copper(I) salt and an amine. sci-hub.se The resulting polymers exhibit properties that are influenced by the specific monomers used, including their electronic and photoluminescent characteristics. frontiersin.orgyoutube.com

Fabrication of Hyperbranched Polymer Architectures

Hyperbranched polymers, a class of dendritic polymers, are known for their distinct three-dimensional, globular structures which result in properties like high solubility, low viscosity, and a high density of terminal functional groups. numberanalytics.comuc.pt 4-Chloro-3-ethynylaniline can be incorporated into hyperbranched polymer architectures through various synthetic strategies. For instance, its ethynyl and chloro functionalities allow it to act as an AB2-type monomer, where the ethynyl group can react with a suitable coupling partner while the chloro and amino groups offer sites for further branching or functionalization. frontiersin.orgcmu.edu The synthesis of hyperbranched polymers can be achieved through methods like step-growth polymerization and chain-growth polymerization, including techniques such as self-condensing vinyl polymerization (SCVP). numberanalytics.comcmu.edu The resulting hyperbranched structures can be tailored for specific applications by modifying their terminal groups. frontiersin.orguc.pt

Crosslinking Agent in Advanced Thermosetting Resin Systems

Thermosetting resins are polymers that, upon curing, form irreversible crosslinked networks, leading to materials with high thermal stability and mechanical strength. vt.edu The ethynyl group on 4-chloro-3-ethynylaniline makes it a candidate for use as a crosslinking agent in advanced thermosetting resin systems. During the curing process, which is often initiated by heat, the ethynyl groups can undergo various reactions, such as cyclotrimerization, to form a rigid, crosslinked network. researchgate.net This crosslinking enhances the thermal and chemical resistance of the final material. google.com The incorporation of such crosslinking agents can be particularly beneficial in the formulation of high-performance materials like those used in carbon fiber composites. researchgate.net Recent research has also explored the development of cleavable crosslinkers to create reprocessable thermosets, addressing the recycling challenges associated with these materials. nih.gov

Functionalization of Surfaces and Nanomaterials for Specific Applications

The surface functionalization of materials is a critical step in tailoring their properties for specific applications, such as improving biocompatibility or enhancing catalytic activity. nih.govmdpi.com 4-Chloro-3-ethynylaniline offers a versatile platform for surface modification due to its reactive ethynyl and amino groups. The ethynyl group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to surfaces or nanomaterials that have been pre-functionalized with azide (B81097) groups. researchgate.netresearchgate.net This method has been used to functionalize carbon nanotubes and gold nanoparticles. researchgate.netresearchgate.net The aniline (B41778) group can also be used for attachment through diazotization followed by electrochemical reduction, which creates a covalent bond with the surface. acs.org This functionalization can alter the surface properties, such as work function and ionization energy, which can be beneficial for applications like photocatalysis. acs.org

Precursor for Organic Electronic and Photonic Materials

The conjugated nature of polymers and oligomers derived from 4-chloro-3-ethynylaniline makes them suitable for use in organic electronic and photonic devices. These materials often exhibit semiconducting and light-emitting properties. youtube.comnumberanalytics.com Poly(aryleneethynylene)s, for example, have been investigated for their potential in organic light-emitting diodes (OLEDs). youtube.com The electronic properties of these materials can be tuned by altering the chemical structure of the monomers. publish.csiro.au The ability to create both linear and hyperbranched architectures from monomers like 4-chloro-3-ethynylaniline allows for the development of materials with optimized charge transport and photophysical properties for various electronic and photonic applications. rsc.org

Emerging Research Directions and Future Perspectives for 4 Chloro 3 Ethynylaniline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 4-chloro-3-ethynylaniline and its derivatives traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. nih.govresearchgate.net Future research is increasingly focused on developing more sustainable and environmentally friendly versions of these methods.

Key areas of development include:

Greener Solvents: A significant portion of Heck-Cassar-Sonogashira (HCS) reactions have historically used N,N-dimethylformamide (DMF), a solvent now recognized for its high reprotoxicity. nih.govacs.org Research is shifting towards the use of greener alternatives like N-Hydroxyethylpyrrolidone (HEP), ionic liquids, and bio-based solvents such as dimethylisosorbide and γ-valerolactone. nih.govacs.org Studies have shown that protocols using solvents like HEP can achieve complete conversion and high speeds under mild conditions. nih.gov

Catalyst Systems: The classic Sonogashira reaction employs a palladium catalyst with a copper co-catalyst. nih.gov To improve the green profile of the synthesis, efforts are being made to develop copper-free systems, which simplifies the reaction and avoids the toxicity associated with copper. nih.gov Furthermore, research into ligand-free and base-free conditions is gaining traction, aiming to reduce waste and simplify purification processes. researchgate.net One novel approach involves using a water extract of banana peel ash as a base-free medium for the reaction. researchgate.net

Atom Economy: Cycloaddition reactions are inherently atom-economical and are considered green processes. bohrium.com Exploring cycloaddition pathways involving the ethynyl (B1212043) group of 4-chloro-3-ethynylaniline presents a sustainable route to complex heterocyclic structures. bohrium.com

The following table summarizes greener alternatives for Sonogashira cross-coupling reactions applicable to the synthesis of ethynylanilines.

| Parameter | Traditional Method | Greener Alternative | Rationale |

| Solvent | N,N-dimethylformamide (DMF) nih.govacs.org | N-Hydroxyethylpyrrolidone (HEP), Water, Ionic Liquids nih.govacs.org | Reduces use of toxic and reprotoxic solvents. |

| Catalyst | Palladium complex with Copper (I) co-catalyst nih.gov | Copper-free Palladium systems nih.gov | Avoids toxicity and environmental impact of copper. |

| Base | Amines (e.g., triethylamine) analis.com.my | Base-free systems, use of acid scavengers researchgate.net | Minimizes waste and simplifies reaction work-up. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of the chloro, ethynyl, and amino groups on the aniline (B41778) ring allows for a diverse range of chemical transformations. Future research will likely focus on uncovering new reactivity patterns beyond standard cross-coupling and functional group interconversions.

Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions. medscape.com Research into [3+2] and [3+3] cycloadditions can lead to the synthesis of novel polycyclic and heterocyclic systems. medscape.comresearchgate.net For instance, visible-light-induced selenocyclization of 2-ethynylanilines has been reported, suggesting potential for similar photochemically-driven transformations with the 4-chloro-3-ethynylaniline isomer. rsc.org The 1,3-dipolar cycloaddition between the alkyne and an azide (B81097) (the "click" reaction) is a powerful tool for creating stable triazole linkages, which can be used to functionalize materials like cellulose. rsc.org

Multi-Component Reactions (MCRs): The reactivity of the functional groups in 4-chloro-3-ethynylaniline makes it an ideal substrate for MCRs. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. researchgate.net For example, a three-component reaction involving 2-ethynylanilines, perfluoroalkyl iodides, and carbon monoxide has been used to synthesize benzo-fused γ-lactams. researchgate.net

Intramolecular Cyclizations: The proximity of the ethynyl and amino groups can be exploited for intramolecular cyclization reactions to form quinoline-based structures. Palladium-catalyzed oxidative cyclization of 2-ethynylanilines with isocyanides has been shown to produce 4-halo-2-aminoquinolines regioselectively. acs.org A similar strategy could be applied to 4-chloro-3-ethynylaniline to access novel substituted quinolines.

Expansion into New Areas of Organic and Materials Chemistry Research

The functional versatility of 4-chloro-3-ethynylaniline makes it a valuable precursor for materials with tailored properties and for intermediates in the synthesis of complex organic molecules.

Pharmaceutical Intermediates: Substituted ethynylanilines are crucial intermediates in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors like erlotinib (B232). ijacskros.com The specific structure of 4-chloro-3-ethynylaniline could be leveraged to create novel analogues of existing drugs or entirely new classes of bioactive compounds. Acid-catalyzed amination reactions involving anilines and chloro-heterocycles are important in pharmaceutical chemistry, and understanding the reactivity of the amino group in 4-chloro-3-ethynylaniline is key. preprints.org

Materials Science: The ethynyl group allows for the polymerization of 4-chloro-3-ethynylaniline to create conductive polymers. chemicalbook.com Furthermore, its derivatives can be used to functionalize surfaces, such as carbon nanotubes and graphene, to modify their thermal or electronic properties. chemicalbook.com The rigid, linear nature of the ethynyl group makes it a useful component in the design of nonlinear optical (NLO) materials and chemosensors. analis.com.my

Heterocyclic Synthesis: The compound is a key starting material for synthesizing a variety of heterocyclic compounds. For example, it can be used to create quinolines, indoles, and other fused ring systems that are prevalent in medicinal chemistry and materials science. bohrium.comacs.org

Advanced Computational Approaches for Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like 4-chloro-3-ethynylaniline. acs.orgnih.gov

Predicting Reactivity and Mechanism: DFT calculations can elucidate reaction mechanisms, such as the oxidation pathways of substituted anilines or the energetics of cycloaddition reactions. acs.orgnih.gov Studies on substituted anilines show that DFT can predict how substituents influence the electronic properties and reactivity of the amino group. rsc.orgrsc.org This predictive power can guide the design of new reactions and optimize conditions for existing ones. For example, computational studies can determine whether a radical addition to the aniline ring will be favorable by analyzing the SOMO-HOMO gap. beilstein-journals.org

Designing Materials with Specific Properties: Computational methods are used to predict the electronic and optical properties of materials derived from 4-chloro-3-ethynylaniline. By calculating properties like the HOMO-LUMO gap, dipole moment, and hyperpolarizability, researchers can screen potential candidates for applications such as NLO materials or chemosensors before undertaking lengthy synthetic work. analis.com.myresearchgate.net For instance, DFT has been used to study how the interaction with an analyte like ammonia (B1221849) affects the HOMO-LUMO gap of a sensor molecule derived from an ethynylaniline, indicating its sensing potential. researchgate.net

Structure-Property Relationships: DFT studies on halosubstituted anilines have provided insights into how the type, number, and position of halogen substituents affect structural and spectroscopic properties. rsc.orgrsc.org Such studies on 4-chloro-3-ethynylaniline can provide a deeper understanding of the interplay between the chloro, ethynyl, and amino substituents, helping to rationalize its chemical behavior and design derivatives with desired characteristics.

The table below shows examples of computational parameters calculated using DFT for related aniline derivatives, illustrating the type of data that can be generated to predict properties.

| Molecule/System | Computational Method | Calculated Property | Finding |

| Substituted Anilines | DFT (Gaussian 16) acs.orgnih.gov | Oxidation Mechanism | Primary oxidation by Fe(VI) follows a Hydrogen Atom Transfer (HAT) mechanism. acs.orgnih.gov |

| Halosubstituted Anilines | DFT (B3LYP/6-311++G(d,p)) rsc.org | Inversion Barrier | The size of the amino group's inversion barrier is sensitive to the number and position of halogen substituents. rsc.org |

| TEPEA (Aryl-alkyne derivative) | DFT (B3LYP/6-311+G(d,p)) researchgate.net | HOMO-LUMO Gap | 3.7087 eV, indicating high sensitivity for electronic alterations. researchgate.net |

| TEPEA (Aryl-alkyne derivative) | DFT (B3LYP/6-311+G(d,p)) researchgate.net | First-order Hyperpolarizability | 229.6688 × 10⁻³⁰ esu, suggesting significant nonlinear optical properties. researchgate.net |

Q & A

What are the key considerations for synthesizing 4-Chloro-3-ethynylaniline with high purity?

Level: Basic

Answer:

Synthesis requires precise control of reaction conditions. Aromatic nucleophilic substitution (e.g., replacing a nitro or hydroxyl group with chlorine) followed by alkyne functionalization is common. Use anhydrous solvents (e.g., THF) to avoid side reactions . Monitor intermediates via TLC or HPLC, referencing retention times from analogous compounds like 4-Chloro-3-methylphenol (retention time: ~3.0 min under reverse-phase conditions) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts such as unreacted aniline derivatives .

How can spectroscopic techniques distinguish 4-Chloro-3-ethynylaniline from structural isomers?

Level: Basic

Answer:

- NMR: The ethynyl proton appears as a singlet at δ ~2.8–3.2 ppm in -NMR, while chlorine’s electron-withdrawing effect deshields adjacent aromatic protons (e.g., doublets at δ ~7.2–7.5 ppm) . Compare with 4-Chloro-2-methylaniline (δ 6.8–7.1 ppm for aromatic protons) .

- IR: The alkyne C≡C stretch (~2100 cm) and N–H bend (~1600 cm) confirm functional groups .

- MS: Molecular ion [M+H] at m/z 167.5 (exact mass: 166.5) with fragmentation patterns consistent with chlorine loss (m/z 131.5) .

What experimental strategies resolve contradictions in reported reaction yields for halogenated aniline derivatives?

Level: Advanced

Answer:

Yield discrepancies often arise from competing pathways (e.g., over-chlorination or oxidation). Design a DOE (Design of Experiments) to optimize:

- Temperature: 60–80°C minimizes decomposition (observed in thermogravimetric analysis of 4-Chloro-3-nitrostyrene) .

- Catalyst loading: Pd/C (5–10 mol%) enhances selectivity in cross-coupling reactions .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor ethynylation over side reactions . Validate reproducibility via triplicate trials and statistical analysis (e.g., ANOVA, p < 0.05) .

How can computational chemistry predict the stability of 4-Chloro-3-ethynylaniline under varying pH conditions?

Level: Advanced

Answer:

Perform DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to model protonation/deprotonation at the amino group. Compare with experimental UV-Vis spectra (λmax ~270 nm in neutral vs. ~290 nm in acidic media) . Stability trends align with related compounds like 4-Chloro-3,5-dimethylphenol, which degrades at pH > 10 due to deprotonation .

What methodologies validate the absence of toxic byproducts in 4-Chloro-3-ethynylaniline synthesis?

Level: Advanced

Answer:

- GC-MS: Screen for chlorinated dioxins (e.g., monitoring m/z 320–330) using methods adapted from 4-Chloro-3-methylphenol analysis .

- HPLC-ECD: Detect trace amines (limit of detection: 0.1 ppm) by referencing retention times of 2-Chloro-4-methylaniline .

- Ames test: Assess mutagenicity using Salmonella typhimurium TA98, as done for 4-Chloro-3,5-dimethylphenol .

How do steric and electronic effects influence the reactivity of 4-Chloro-3-ethynylaniline in cross-coupling reactions?

Level: Advanced

Answer:

The ethynyl group’s linear geometry reduces steric hindrance, enabling Sonogashira coupling. Chlorine’s -I effect activates the aromatic ring toward electrophilic substitution. Compare with 4-Chloro-N-(3-phenylallylidene)aniline, where conjugation stabilizes transition states . Kinetic studies (e.g., Eyring plots) quantify activation energy differences between ortho/para substitution pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.